N-(1-benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate pyrazole derivatives with thiadiazole precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of hydrazine derivatives with carbon disulfide or other sulfur-containing reagents.
Substitution Reactions: Introduction of the benzyl and pyrazolylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives with varying substituents. Examples include:
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with known biological activities.
5-Phenyl-1,3,4-thiadiazole-2-amine: A thiadiazole derivative with a phenyl group, studied for its antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives.
Conclusion
This compound is a compound with diverse potential applications in scientific research Its unique structure and reactivity make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C16H15N7S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-(pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H15N7S/c1-2-5-13(6-3-1)11-23-10-7-14(21-23)18-16-20-19-15(24-16)12-22-9-4-8-17-22/h1-10H,11-12H2,(H,18,20,21) |
InChI Key |
SJYYNOMBUIMEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=CC=N4 |
Origin of Product |
United States |
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